molecular formula C9H5ClN2O2 B041700 2-Chloro-5-nitroquinoline CAS No. 13067-94-2

2-Chloro-5-nitroquinoline

Cat. No.: B041700
CAS No.: 13067-94-2
M. Wt: 208.6 g/mol
InChI Key: IICVTJMDHNPPOP-UHFFFAOYSA-N
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Description

2-Chloro-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of both chloro and nitro substituents on the quinoline ring enhances its reactivity and potential for various chemical transformations.

Scientific Research Applications

2-Chloro-5-nitroquinoline has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Safety and Hazards

The safety information for 2-Chloro-5-nitroquinoline indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have been reviewed . The review focuses on various reactions to produce quinolines and their derivatives using various green synthetic methods .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloro-5-nitroquinoline are not well-studied. It is known that nitroquinolines, a class of compounds to which this compound belongs, can interact with various biomolecules. For instance, nitroxoline, a nitroquinoline derivative, has been shown to interact with enzymes and proteins, affecting cell cycle and inducing apoptosis .

Cellular Effects

Studies on nitroxoline, a related nitroquinoline, have shown that it can affect cell viability, cell cycle distribution, and apoptosis in various cell lines

Molecular Mechanism

Nitroquinolines are known to undergo various chemical reactions, including addition, substitution, and rearrangement reactions . These reactions could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitroquinoline typically involves the nitration of 2-chloroquinoline. This can be achieved by treating 2-chloroquinoline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol or dimethylformamide; elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Chloro-5-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives of the nitro group.

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.

    5-Nitroquinoline: Lacks the chloro group, affecting its overall reactivity and biological activity.

    2,5-Dichloroquinoline: Contains two chloro groups, which can influence its chemical behavior and applications.

Uniqueness: 2-Chloro-5-nitroquinoline is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity and biological properties.

Properties

IUPAC Name

2-chloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICVTJMDHNPPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312772
Record name 2-Chloro-5-nitroquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID60312772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13067-94-2
Record name 2-Chloro-5-nitroquinoline
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URL https://commonchemistry.cas.org/detail?cas_rn=13067-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitroquinoline
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Record name 13067-94-2
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Record name 2-Chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10.0 g (61.1 mmol) of 2-chloroquinoline is dissolved in 34 ml of concentrated sulfuric acid. At 0° C., 8.4 g (76.4 mmol) of potassium nitrate is added in portions. After 20 hours at room temperature, the reaction mixture is poured onto ice water, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with saturated sodium bicarbonate solution and dried on sodium sulfate. After the solvent is removed in a vacuum and after chromatography on silica gel with hexane-ethyl acetate (10-100%), 5.06 g (40% of theory) of the product is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
8.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

69 ml of 96% sulfuric acid is carefully added in drops to 84 ml of 100% nitric acid. While being cooled with ice, 25 g (152 mmol) of 2-chloroquinoline is added thereto, and the batch is heated for 1 hour to 60° C. After cooling to room temperature, the batch is carefully incorporated into an ice/water mixture. After 15 minutes of stirring, the solid is washed with water and dried in a vacuum at 40° C. Column chromatography on silica gel with hexane-ethyl acetate yields 10.7 g of a white solid.
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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